Cas no 66948-38-7 (4-benzyl-1H-pyrazole)
4-benzyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole, 4-(phenylmethyl)-
- 4-benzyl-1H-pyrazole
- 66948-38-7
- AKOS006374099
- DTXSID20473691
- CS-0526678
- SCHEMBL2872833
- EN300-1863497
- 4-phenyl-5(3)-methyl pyrazole
- A1-30152
- G65550
- DB-205566
-
- Inchi: 1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2,(H,11,12)
- InChI Key: DLHAWERXBUJHNY-UHFFFAOYSA-N
- SMILES: N1C=C(C=N1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 158.084398327g/mol
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 28.7Ų
4-benzyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P005SGM-25mg |
1H-Pyrazole, 4-(phenylmethyl)- |
66948-38-7 | 98% | 25mg |
$108.00 | 2024-04-22 | |
| 1PlusChem | 1P005SGM-50mg |
1H-Pyrazole, 4-(phenylmethyl)- |
66948-38-7 | 98% | 50mg |
$182.00 | 2024-04-22 | |
| 1PlusChem | 1P005SGM-100mg |
1H-Pyrazole, 4-(phenylmethyl)- |
66948-38-7 | 98% | 100mg |
$308.00 | 2024-04-22 | |
| 1PlusChem | 1P005SGM-250mg |
1H-Pyrazole, 4-(phenylmethyl)- |
66948-38-7 | 98% | 250mg |
$540.00 | 2024-04-22 | |
| A2B Chem LLC | AC69366-25mg |
1H-Pyrazole, 4-(phenylmethyl)- |
66948-38-7 | 98% | 25mg |
$87.00 | 2024-04-19 | |
| A2B Chem LLC | AC69366-50mg |
1H-Pyrazole, 4-(phenylmethyl)- |
66948-38-7 | 98% | 50mg |
$146.00 | 2024-04-19 | |
| A2B Chem LLC | AC69366-100mg |
1H-Pyrazole, 4-(phenylmethyl)- |
66948-38-7 | 98% | 100mg |
$247.00 | 2024-04-19 | |
| A2B Chem LLC | AC69366-250mg |
1H-Pyrazole, 4-(phenylmethyl)- |
66948-38-7 | 98% | 250mg |
$420.00 | 2024-04-19 | |
| Enamine | EN300-1863497-0.05g |
4-benzyl-1H-pyrazole |
66948-38-7 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1863497-0.1g |
4-benzyl-1H-pyrazole |
66948-38-7 | 0.1g |
$1144.0 | 2023-09-18 |
4-benzyl-1H-pyrazole Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-benzyl-1H-pyrazole
Recent Advances in the Study of 4-Benzyl-1H-Pyrazole (CAS: 66948-38-7) in Chemical Biology and Pharmaceutical Research
4-Benzyl-1H-pyrazole (CAS: 66948-38-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile pharmacological properties and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential. The compound's unique structure, featuring a pyrazole core with a benzyl substituent, makes it a promising scaffold for the development of novel bioactive molecules.
Recent studies have highlighted the role of 4-benzyl-1H-pyrazole as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of kinase inhibitors targeting cancer-related pathways. The compound's ability to modulate enzyme activity through selective binding has been a focal point of these investigations, with particular emphasis on its interactions with ATP-binding sites in kinases.
In addition to its applications in oncology, 4-benzyl-1H-pyrazole has shown promise in the treatment of inflammatory and infectious diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy as a COX-2 inhibitor, suggesting potential use in anti-inflammatory therapies. Furthermore, its antimicrobial properties have been explored, with findings indicating activity against a range of bacterial and fungal pathogens. These diverse biological activities underscore the compound's broad therapeutic potential.
The synthesis and optimization of 4-benzyl-1H-pyrazole derivatives have also been a focus of recent research. Advances in green chemistry approaches have enabled more efficient and sustainable production methods, as detailed in a 2023 publication in Organic Process Research & Development. These methodological improvements are critical for scaling up production and facilitating further preclinical and clinical studies.
Looking ahead, the continued exploration of 4-benzyl-1H-pyrazole and its derivatives is expected to yield new insights into its mechanism of action and therapeutic applications. Ongoing research aims to elucidate its structure-activity relationships and optimize its pharmacokinetic properties for enhanced drug delivery and efficacy. The compound's versatility and promising biological profile position it as a valuable asset in the quest for novel therapeutic agents.
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